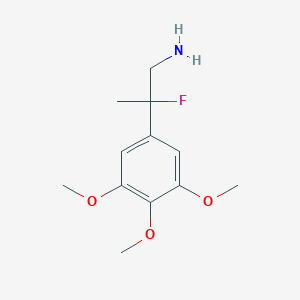

2-氟-2-(3,4,5-三甲氧苯基)丙-1-胺

描述

2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine is a compound that belongs to the class of organic compounds known as amphetamines and derivatives . These are organic compounds containing or derived from 1-phenylpropan-2-amine . It is classified as a novel stimulant and substituted cathinone . The compound has a molecular formula of C12H18FNO3 and a molecular weight of 243.27 g/mol.

Molecular Structure Analysis

The Trimethoxyphenyl (TMP) group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .科学研究应用

马菲试剂在对映体分析中的应用

马菲试剂,1-氟-2,4-二硝基苯基-5-L-丙氨酸酰胺(FDAA),用于分离氨基酸和胺化合物的对映体异构体。本研究概述了该试剂的历史发展、在氨基酸、短肽和药物化合物分析中的实际应用,以及与其他技术的优缺点(B'hymer, Montes-Bayón, & Caruso, 2003)。

亲电胺化和氟原子去除

涉及从氟苯酚中完全去除氟原子的亲电胺化展示了一种独特的合成途径,可能与2-氟-2-(3,4,5-三甲氧苯基)丙-1-胺等化合物相关,为结构修饰和胺基引入的潜力提供了见解(Bombek, Požgan, Kočevar, & Polanc, 2004)。

热固性树脂的固化体系

有关苯并恶嗪与胺的固化体系的研究揭示了胺作为热固性树脂亲核固化剂的反应性和机理,为理解胺与环氧树脂或恶嗪环之间的相互作用提供了基础,这可能适用于2-氟-2-(3,4,5-三甲氧苯基)丙-1-胺等化合物的官能化或改性(Sun 等,2015)。

卤代化合物的固化和光化学

对卤代硫代黄酮的研究,包括1-氟-4-丙氧基硫代黄酮,突出了它们在聚合反应中作为光引发剂的应用,证明了氟化化合物在光固化过程中的作用。此类研究为氟化胺在光诱导化学转化中的应用提供了见解(Allen 等,1994)。

荧光分析和胺标记

胺反应性染料在胺、氨基酸和蛋白质的荧光检测和标记中的开发表明了氟化化合物在生物分析应用中的重要性。这可能为2-氟-2-(3,4,5-三甲氧苯基)丙-1-胺在生物标记或传感技术中的应用提供了途径(Jeon 等,2020)。

作用机制

Target of Action

Compounds containing the trimethoxyphenyl group have been known to inhibit various targets such as tubulin, heat shock protein 90, thioredoxin reductase, histone lysine-specific demethylase 1, activin receptor-like kinase-2, p-glycoprotein, and platelet-derived growth factor receptor β .

Mode of Action

It’s known that trimethoxyphenyl-containing compounds can inhibit various targets, leading to a range of bioactivity effects .

Biochemical Pathways

Trimethoxyphenyl-containing compounds have been associated with a wide range of biological activities, indicating their involvement in multiple biochemical pathways .

Result of Action

Compounds containing the trimethoxyphenyl group have shown diverse bioactivity effects, including notable anti-cancer effects .

生化分析

Biochemical Properties

2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1) . These interactions are crucial for its anti-cancer properties, as it effectively inhibits these enzymes, leading to disrupted cellular processes in cancer cells . Additionally, the compound has shown interactions with activin receptor-like kinase-2 (ALK2) and P-glycoprotein (P-gp), further contributing to its therapeutic potential .

Cellular Effects

2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has demonstrated significant anti-cancer effects by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Furthermore, it affects the expression of genes involved in cell proliferation and survival, thereby altering cellular metabolism and promoting anti-cancer activity .

Molecular Mechanism

The molecular mechanism of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine involves several key interactions at the molecular level. The compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound inhibits Hsp90, TrxR, and HLSD1, further contributing to its anti-cancer effects . These interactions result in the inhibition of key cellular processes, ultimately leading to cell death .

Dosage Effects in Animal Models

The effects of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-cancer activity with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential toxic effects .

Metabolic Pathways

2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic pathways are essential for the compound’s bioavailability and therapeutic efficacy .

Transport and Distribution

The transport and distribution of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine within cells and tissues involve several transporters and binding proteins . The compound is actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding proteins play a role in its distribution and localization within cells .

Subcellular Localization

The subcellular localization of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other target proteins . Post-translational modifications and targeting signals direct the compound to specific cellular compartments, ensuring its effective action .

属性

IUPAC Name |

2-fluoro-2-(3,4,5-trimethoxyphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FNO3/c1-12(13,7-14)8-5-9(15-2)11(17-4)10(6-8)16-3/h5-6H,7,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMBUGKPASKCHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC(=C(C(=C1)OC)OC)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1492302.png)

amine hydrochloride](/img/structure/B1492303.png)

amine hydrochloride](/img/structure/B1492305.png)

![3-[(3,5-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1492306.png)

![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B1492314.png)

![3-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1492315.png)

![4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1492316.png)

![(2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1492317.png)

![(2E)-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492318.png)

![(2E)-3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1492319.png)

![(3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1492321.png)

amine](/img/structure/B1492325.png)